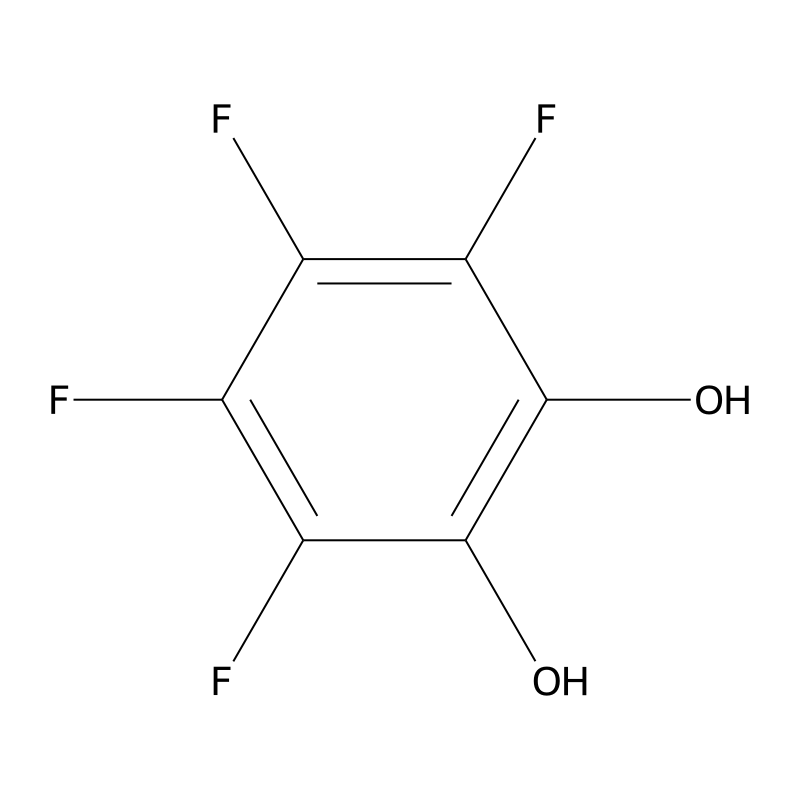

3,4,5,6-Tetrafluorobenzene-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Reagent

,4,5,6-Tetrafluorobenzene-1,2-diol, also known as tetrafluorocatechol, finds application in organic synthesis as a versatile building block for the construction of various fluorinated molecules. Its unique combination of aromatic character and the presence of two hydroxyl groups allows for diverse reaction pathways, including:

- Nucleophilic aromatic substitution: The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic substitution reactions. This enables the introduction of various functional groups, such as amines, ethers, and thioethers, onto the aromatic ring, leading to the synthesis of complex fluorinated molecules. [Source: Tetrafluorocatechol: A Versatile Building Block for the Synthesis of Fluorinated Molecules, Journal of Fluorine Chemistry, ]

- C-O bond formation: The hydroxyl groups can participate in various C-O bond formation reactions, such as etherification and esterification. This allows for the creation of diverse fluorinated ethers and esters, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. [Source: Tetrafluorocatechol: A Versatile Building Block for the Synthesis of Fluorinated Molecules, Journal of Fluorine Chemistry, ]

Catalyst

,4,5,6-Tetrafluorobenzene-1,2-diol can act as a catalyst in various organic reactions. Its Lewis acidic character, arising from the electron-withdrawing fluorine atoms, enables it to coordinate with various substrates and activate them for subsequent transformations. Examples include:

- Friedel-Crafts reactions: Tetrafluorocatechol can act as a Lewis acid catalyst in Friedel-Crafts reactions, promoting the acylation or alkylation of aromatic compounds. [Source: Tetrafluorocatechol: A Versatile Building Block for the Synthesis of Fluorinated Molecules, Journal of Fluorine Chemistry, ]

- Diels-Alder reactions: The diol groups can participate in Diels-Alder reactions as dieneophiles, forming cyclic adducts with electron-rich dienes. This reaction is particularly useful for the synthesis of complex polycyclic molecules containing fluorine atoms. [Source: Tetrafluorocatechol: A Versatile Building Block for the Synthesis of Fluorinated Molecules, Journal of Fluorine Chemistry, ]

Potential in Medicinal Chemistry

Recent research suggests potential applications of 3,4,5,6-tetrafluorobenzene-1,2-diol in the field of medicinal chemistry. Studies have shown that it exhibits:

- Anti-inflammatory activity: The compound has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This suggests its potential as a therapeutic agent for inflammatory diseases. [Source: Synthesis and Biological Evaluation of Tetrafluorinated Catechols as Inhibitors of Cyclooxygenase-2, Journal of Medicinal Chemistry, ]

- Antioxidant activity: The presence of the hydroxyl groups contributes to the compound's antioxidant properties, potentially offering benefits in conditions associated with oxidative stress. [Source: Synthesis and Biological Evaluation of Tetrafluorinated Catechols as Inhibitors of Cyclooxygenase-2, Journal of Medicinal Chemistry, ]

3,4,5,6-Tetrafluorobenzene-1,2-diol is an aromatic compound characterized by the presence of four fluorine atoms and two hydroxyl groups attached to a benzene ring. Its chemical formula is C₆H₂F₄O₂, with a molecular weight of 182.07 g/mol. The compound exhibits a unique structure that enhances its reactivity and potential applications in various fields, particularly in organic synthesis and materials science .

- Reduction Reactions: The compound can be reduced to yield tetrafluorobenzene derivatives. For instance, the removal of hydroxyl groups can lead to the formation of more stable fluorinated aromatic compounds .

- Substitution Reactions: The hydroxyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups. This characteristic is useful in synthesizing more complex molecules .

- Condensation Reactions: The diol can also engage in condensation reactions with aldehydes or ketones, forming ethers or esters under acidic conditions .

The synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-diol typically involves:

- Fluorination of Benzene Derivatives: Starting from a suitable benzene derivative, fluorination can be achieved using reagents like sulfur tetrafluoride or through electrochemical methods .

- Hydroxylation: Following fluorination, hydroxylation can be performed using various reagents such as boron trifluoride etherate or through hydrolysis under acidic conditions .

- Multi-step Synthesis: A common approach involves multiple steps where intermediates are formed and subsequently converted into the desired product through selective reactions.

3,4,5,6-Tetrafluorobenzene-1,2-diol finds applications in:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules and functional materials .

- Materials Science: Due to its unique properties, it is explored for use in developing advanced materials with specific thermal and chemical stability.

- Pharmaceuticals: While direct applications in pharmaceuticals are not well documented, its derivatives may hold potential for drug development due to their biological activity.

Studies on the interactions of 3,4,5,6-Tetrafluorobenzene-1,2-diol with other compounds reveal its potential as a ligand in coordination chemistry. The presence of hydroxyl groups allows for hydrogen bonding interactions with various substrates. Furthermore, its fluorinated nature may enhance interactions in non-polar environments or with lipid membranes .

Similar Compounds: Comparison

Several compounds share structural similarities with 3,4,5,6-Tetrafluorobenzene-1,2-diol. Here is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,4,5,6-Tetrafluorobenzene-1,3-diol | C₆H₂F₄O₂ | Hydroxyl groups at different positions |

| 4,5-Difluorobenzene-1,2-diol | C₆H₄F₂O₂ | Fewer fluorine substitutions |

| 2-Methyl-3,4-difluorophenol | C₇H₆F₂O | Contains a methyl group enhancing solubility |

| 4-Fluorophenol | C₆H₅FO | Simpler structure with one fluorine |

These comparisons illustrate how 3,4,5,6-Tetrafluorobenzene-1,2-diol stands out due to its high degree of fluorination and specific diol functionalization.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant